molecular formula C11H14O2 B2543886 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol CAS No. 4217-69-0

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

Cat. No. B2543886
CAS RN: 4217-69-0
M. Wt: 178.231
InChI Key: CHIGLGUJZNKGLN-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound that belongs to the class of tetrahydronaphthalenols. It is also known as 1-tetralol and is a colorless liquid with a mild, sweet odor. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, fragrance, and polymer science.

Scientific Research Applications

Intramolecular Interactions and Conformation Analysis

Intramolecular Interaction between Hydroxyl Group and π-Electrons : This research explored the conformation and interactions in compounds related to 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol. It provided insights into how the hydroxyl group's interaction with π-electrons affects the molecule's properties, highlighting the importance of conformational analysis in understanding chemical behavior (Ōki et al., 1966).

Synthesis and Chemical Properties

Chiral Auxiliary for Asymmetric Reactions : The compound has been used as a chiral auxiliary in Reformatsky-type reactions, showcasing its utility in synthesizing enantioenriched compounds. This application is crucial for the development of asymmetric synthesis methods, which are fundamental in producing chiral molecules with specific configurations (Orsini et al., 2005).

Novel Synthetic Routes : Researchers have developed new synthetic routes to access enantioenriched 1,2,3,4-tetrahydronaphthalene-derived 1,3-diols. These methods expand the toolkit for synthesizing complex organic molecules and highlight the compound's versatility as a precursor in organic synthesis (Cheng et al., 2018).

Synthesis of Cardiovascular Agents : The compound served as a precursor in synthesizing various cardiovascular agents, demonstrating its potential in medicinal chemistry and drug development. This application underscores the importance of 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol derivatives in creating bioactive molecules with potential therapeutic benefits (Miyake et al., 1983).

Advanced Materials and Catalysis

Metal-Organic Frameworks in Catalysis : The compound has been implicated in studies involving metal-organic frameworks for catalyzing the aerobic oxidation of alkanes. This research highlights its potential role in developing new catalytic systems for organic transformations, contributing to more efficient and sustainable chemical processes (Dhakshinamoorthy et al., 2011).

properties

IUPAC Name

1-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-11(13)7-3-5-9-4-1-2-6-10(9)11/h1-2,4,6,12-13H,3,5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHIGLGUJZNKGLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C1)(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol

CAS RN

4217-69-0
Record name 1-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-1-ol
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